molecular formula C9H8BrNO3 B1379198 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1461713-68-7

6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1379198
CAS No.: 1461713-68-7
M. Wt: 258.07 g/mol
InChI Key: AKJOPPOGAWBLQR-UHFFFAOYSA-N
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Description

6-Bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazinoid (BX), a class of nitrogen-containing secondary metabolites primarily synthesized by plants in the Poaceae family, including maize, wheat, and rye . BXs are critical for plant defense against biotic stressors (e.g., insects, pathogens) and abiotic stressors (e.g., aluminum toxicity) . While its exact biosynthesis pathway remains uncharacterized, structural similarities to other BXs suggest it derives from indole-3-glycerol phosphate via oxidation, hydroxylation, and glycosylation steps .

Properties

IUPAC Name

6-bromo-7-(hydroxymethyl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-6-2-7-8(1-5(6)3-12)14-4-9(13)11-7/h1-2,12H,3-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJOPPOGAWBLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the bromination of a precursor compound followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Formation of 6-bromo-7-(carboxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one.

    Reduction: Formation of 7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one.

    Substitution: Formation of 6-substituted-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives.

Scientific Research Applications

6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Benzoxazinoids

Structural and Physicochemical Properties

The substituents at positions 6 and 7 significantly influence the physicochemical and biological properties of benzoxazinoids. Below is a comparative analysis of key BXs:

Compound Name Substituents (Position 6, 7) Molecular Formula Molecular Weight (g/mol) Key Properties
6-Bromo-7-(hydroxymethyl)-BX Br, CH2OH C9H8BrNO4 274.07 Polar, bromine enhances electrophilicity
DIBOA (2,4-Dihydroxy-1,4-BX) H, H C8H7NO4 181.15 Hydroxyl groups confer acidity (pKa ~4.5)
DIMBOA (2,4-Dihydroxy-7-Methoxy-1,4-BX) H, OCH3 C9H9NO5 211.17 Methoxy group increases lipophilicity
HDMBOA Glucoside OCH3, Glucosyl-OCH3 C16H21NO10 387.34 Glycosylation enhances solubility
6,7-Dibromo-BX Br, Br C8H5Br2NO3 337.94 High electrophilicity, reduced stability

Key Observations:

  • The hydroxymethyl group at position 7 increases polarity, possibly improving aqueous solubility relative to DIMBOA’s methoxy group .
Defense Against Herbivores and Pathogens
  • DIMBOA : Exhibits strong insecticidal activity against the European corn borer (Ostrinia nubilalis), with LC50 values < 0.1 mM in artificial diets .
  • DIBOA : Less stable than DIMBOA but effective against aphids and fungal pathogens (e.g., Fusarium graminearum) .
  • 6-Bromo-7-(hydroxymethyl)-BX : Bromine may enhance antimicrobial activity, as halogenated compounds often disrupt microbial membranes . However, its hydroxymethyl group could reduce persistence compared to DIMBOA.
Stability and Degradation
  • DIMBOA and DIBOA degrade spontaneously to MBOA and BOA, respectively, under physiological conditions .
  • The bromine substituent in 6-bromo-7-(hydroxymethyl)-BX may slow degradation, extending its bioactive lifespan compared to non-halogenated BXs .

Ecological and Agricultural Implications

  • Crop Resistance : DIMBOA is a cornerstone of maize resistance to pests , whereas 6-bromo-7-(hydroxymethyl)-BX’s niche remains unexplored. Its unique structure could target pathogens resistant to conventional BXs.

Biological Activity

6-Bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1461713-68-7) is a compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is C9H8BrNO3C_9H_8BrNO_3, with a molecular weight of 258.06 g/mol. The compound features a unique structure that contributes to its biological activity.

PropertyValue
CAS Number1461713-68-7
Molecular FormulaC9H8BrNO3
Molecular Weight258.06 g/mol
IUPAC Name6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
SMILESC1COC2=C(N1)C=C(C=C2)Br

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of hydroxymethyl and bromo substituents may enhance these activities by increasing the lipophilicity and reactivity of the molecule.

Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of several benzoxazine derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin exhibited inhibition zones ranging from 18 mm to 24 mm against these pathogens .

Anticancer Properties

Benzoxazine derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways.

Research Findings:
A series of experiments demonstrated that specific benzoxazine derivatives showed cytotoxic effects against various cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of cell cycle progression .

Neuroprotective Effects

Some studies suggest that benzoxazine derivatives may possess neuroprotective properties. For example, they have been evaluated for their ability to antagonize serotonin receptors (5HT3), which are implicated in various neurological disorders.

Findings:
In a pharmacological study, certain derivatives displayed high affinity for 5HT3 receptors (Ki = 0.019 nM), indicating potential therapeutic applications in treating anxiety and depression-related disorders .

The mechanisms underlying the biological activities of 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin involve:

  • Receptor Modulation: Interaction with neurotransmitter receptors such as 5HT3.
  • Enzyme Inhibition: Inhibition of enzymes involved in bacterial cell wall synthesis.
  • Apoptotic Pathways: Induction of apoptosis through caspase activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
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6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

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